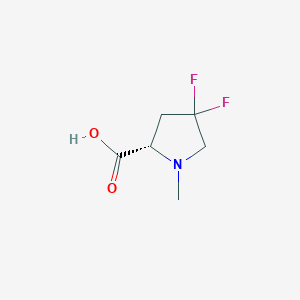

L-Proline, 4,4-difluoro-1-methyl-

Description

Significance of Fluorine in Modulating Amino Acid Properties in Biological and Chemical Systems

The incorporation of fluorine into amino acids has become a valuable strategy in the development of pharmaceuticals and in protein science. nih.govnumberanalytics.com Fluorine's high electronegativity, combined with its small atomic radius, allows it to act as a hydrogen isostere, yet it imparts unique electronic properties. d-nb.info This substitution can lead to significant changes in the activity, selectivity, and pharmacokinetic properties of the parent molecule.

One of the key benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation, a common pathway for drug degradation in the body. nih.gov This increased stability can lead to a longer biological half-life for peptide-based drugs. numberanalytics.com

Furthermore, fluorination can modulate the hydrophobicity and bioavailability of amino acids and peptides. nih.govnumberanalytics.com The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov This is a critical factor in drug design, as it influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

The presence of fluorine also provides a powerful analytical handle. The 19F nucleus is a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to gather detailed information about a molecule's conformation and its interactions with biological targets. nih.gov This "spy" role of fluorine is invaluable for studying protein folding and dynamics. nih.govnih.gov Fluorinated amino acids have also found applications in Positron Emission Tomography (PET) imaging. nih.gov

The Unique Role of Proline and its Derivatives in Peptide and Protein Structure and Function

Proline is a unique proteinogenic amino acid due to its distinctive cyclic structure, where the side chain is bonded to the α-amino group, forming a pyrrolidine (B122466) ring. wikipedia.org This makes proline a secondary amine, a feature that sets it apart from all other standard amino acids. wikipedia.org This structural constraint has profound implications for the structure and function of peptides and proteins.

The rigid nature of the proline ring restricts the conformational flexibility of the polypeptide backbone. wikipedia.orgquora.com It locks the phi (φ) dihedral angle at approximately -65°, significantly influencing the secondary structure. wikipedia.org As a result, proline often acts as a "structural disruptor" in the middle of regular secondary structures like alpha-helices and beta-sheets. wikipedia.org However, it is commonly found at the beginning of alpha-helices and in the edge strands of beta-sheets. wikipedia.org Proline is also a key component in the formation of turns and loops, which are crucial for the proper folding of proteins. arizona.edu

A critical feature of proline is its ability to adopt both cis and trans conformations of the preceding peptide bond with nearly equal energy. arizona.edu In contrast, other amino acids overwhelmingly favor the trans configuration. The isomerization between the cis and trans forms of the Xaa-Pro peptide bond can be a rate-limiting step in protein folding and is a critical aspect of protein function and regulation. arizona.edunih.gov

Because the nitrogen atom of a proline residue in a peptide bond is not attached to a hydrogen, it cannot act as a hydrogen bond donor, although it can act as an acceptor. wikipedia.orgquora.com This inability to participate in the typical hydrogen-bonding network of secondary structures contributes to its role as a helix breaker. quora.comarizona.edu

Derivatives of proline, such as hydroxyproline (B1673980), are vital for the stability of proteins like collagen. wikipedia.org The modification of proline residues is a key strategy in nature and in the laboratory to control protein structure and function. Proline analogues are widely used in drug design to create enzyme inhibitors, receptor agonists, and other bioactive molecules.

| Property | Description | Reference |

| Structure | Cyclic imino acid with a pyrrolidine ring. | arizona.edu |

| Conformational Rigidity | The ring structure restricts the main chain dihedral angle φ. | wikipedia.org |

| Secondary Structure | Often disrupts α-helices and β-sheets; common in turns. | wikipedia.orgarizona.edu |

| Peptide Bond | Can exist in both cis and trans conformations. | arizona.edu |

| Hydrogen Bonding | Cannot act as a hydrogen bond donor in a peptide bond. | wikipedia.orgquora.com |

Rationale for Strategic Fluorination and N-Methylation in Proline Scaffolds for Academic Investigation

The strategic combination of fluorination and N-methylation on the proline scaffold is a sophisticated approach to create highly tailored amino acid analogues for chemical and biological research. This dual modification leverages the distinct advantages of each functional group to fine-tune the conformational and physicochemical properties of peptides.

Fluorination at the 4-position of the proline ring is known to have a significant impact on the ring's pucker, which in turn influences the conformation of the peptide backbone. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atoms can also accelerate the cis-trans isomerization of the preceding peptide bond, a process that can be a bottleneck in protein folding. nih.gov Specifically, 4,4-difluoroproline (Dfp) has been developed as a tool to study protein folding and has been shown to be a sensitive 19F NMR probe for proline conformation. researchgate.netnih.gov While it is believed that Dfp has no strong conformational preference, similar to proline itself, its incorporation can still influence protein stability and folding kinetics. nih.gov

N-methylation of amino acids, including proline, is another powerful modification. It increases proteolytic stability and can enhance the bioavailability of peptides. rsc.org From a conformational standpoint, N-methylation can be even more effective than proline itself at inducing turn structures in peptides. nih.gov Similar to proline, N-methylated amino acids can also promote the formation of cis-peptide bonds. nih.gov The key advantage of replacing a proline with an N-methylated residue is the reintroduction of side-chain functionality, which can be used to enhance binding selectivity and tune pharmacological properties. nih.gov

The combined rationale for synthesizing and studying N-methylated 4,4-difluoroproline analogues stems from the desire to create a proline surrogate with a unique and powerful combination of properties. The 4,4-difluoro substitution provides a means to modulate the electronic environment and provides a 19F NMR handle for conformational studies, while the N-methylation offers increased proteolytic resistance and a strong propensity to induce specific secondary structures like β-turns. researchgate.netrsc.orgnih.gov This dual modification allows researchers to investigate the interplay between stereoelectronic effects (from fluorine) and steric effects (from the N-methyl group) on peptide conformation and function. The resulting analogues are expected to be valuable tools for designing peptides with enhanced stability, predictable secondary structures, and tailored biological activities.

| Modification | Effect on Proline Scaffold | Reference |

| 4,4-Difluorination | Influences ring pucker, accelerates cis-trans isomerization, provides 19F NMR probe. | nih.govresearchgate.netnih.gov |

| N-Methylation | Increases proteolytic stability, induces turn structures, promotes cis-peptide bonds. | rsc.orgnih.gov |

| Combined Modification | Creates a highly tailored analogue with enhanced stability, predictable structure, and unique physicochemical properties for advanced peptide design and research. | nih.govresearchgate.netrsc.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1305325-21-6 |

|---|---|

Molecular Formula |

C6H9F2NO2 |

Molecular Weight |

165.14 g/mol |

IUPAC Name |

(2S)-4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9F2NO2/c1-9-3-6(7,8)2-4(9)5(10)11/h4H,2-3H2,1H3,(H,10,11)/t4-/m0/s1 |

InChI Key |

CWWIFJQKJYXFQK-BYPYZUCNSA-N |

Isomeric SMILES |

CN1CC(C[C@H]1C(=O)O)(F)F |

Canonical SMILES |

CN1CC(CC1C(=O)O)(F)F |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of L Proline, 4,4 Difluoro 1 Methyl Analogues

Influence of 4,4-Difluorination on Pyrrolidine (B122466) Ring Pucker Conformations (Cγ-exo vs. Cγ-endo)

The introduction of fluorine atoms at the C4 position significantly influences the puckering preference of the pyrrolidine ring. This is largely attributed to stereoelectronic effects, particularly the gauche effect. An electron-withdrawing substituent at the 4R position, such as fluorine, stabilizes the Cγ-exo pucker. wisc.edu Conversely, a 4S substituent favors the Cγ-endo pucker. wisc.edu

In the case of 4,4-difluoroproline, the two fluorine atoms counteract each other's stereoelectronic influence. researchgate.net This results in a conformational behavior that is surprisingly similar to that of unsubstituted proline, exhibiting a mixture of both Cγ-exo and Cγ-endo puckers. nih.govresearchgate.net This conformational flexibility is a noteworthy characteristic of 4,4-difluoroproline, as it can potentially be incorporated into peptides without drastically altering the inherent conformational preferences of the native proline residue. nih.gov

Table 1: Influence of 4-Substitution on Pyrrolidine Ring Pucker Preference

| Proline Analogue | Dominant Ring Pucker | Primary Influencing Factor |

| (2S,4R)-4-Fluoroproline | Cγ-exo | Gauche effect wisc.edu |

| (2S,4S)-4-Fluoroproline | Cγ-endo | Gauche effect wisc.edu |

| (2S)-4,4-Difluoroproline | Mixture of Cγ-exo and Cγ-endo | Counteracting stereoelectronic effects nih.govresearchgate.net |

| Proline | Mixture of Cγ-exo and Cγ-endo | - |

Analysis of Amide Bond Isomerism (cis/trans) and its Modulations by Fluorine and N-Methyl Substituents

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The trans isomer is generally favored, but the energy barrier for isomerization is high, making this a slow process that can be a rate-limiting step in protein folding. nih.govnih.gov The substituents on the proline ring can significantly modulate the cis/trans isomer ratio and the rate of isomerization.

Stereoelectronic Effects (e.g., Gauche Effect, n→π* interactions)

Stereoelectronic effects play a crucial role in determining the preferred amide bond conformation. The gauche effect, arising from the interaction of the electronegative fluorine atoms with the ring structure, influences the ring pucker, which in turn is correlated with the cis/trans isomerism. wisc.edu An exo ring pucker, favored by a 4R-fluoro substituent, tends to stabilize the trans amide bond. nih.gov This stabilization is partly due to a favorable n→π* interaction, an orbital overlap between the lone pair of the preceding carbonyl oxygen and the π* orbital of the prolyl carbonyl group. nih.govnih.gov This interaction is strongest with an exo pucker and is only possible in the trans conformation. nih.gov Conversely, an endo pucker, favored by a 4S-fluoro substituent, is more compatible with the cis amide bond. nih.gov

Kinetic and Thermodynamic Aspects of Isomerization

The substitution pattern on the proline ring affects both the thermodynamics (the equilibrium ratio of cis and trans isomers) and the kinetics (the rate of interconversion) of amide bond isomerization. nih.govnih.gov Studies on 4,4-difluoroproline have shown that it can reduce the activation barrier for cis-trans isomerization compared to unsubstituted proline. nih.gov This suggests that peptides containing 4,4-difluoroproline could exhibit faster folding rates. nih.gov The solvent environment can also significantly influence the kinetics of isomerization. rsc.orglongdom.org

Table 2: Factors Influencing Amide Bond Isomerism in Proline Analogues

| Feature | Influence on Amide Bond |

| Cγ-exo Pucker | Favors trans isomer, stabilized by n→π* interaction nih.gov |

| Cγ-endo Pucker | More compatible with cis isomer nih.gov |

| 4,4-Difluorination | Reduces the activation barrier for cis-trans isomerization nih.gov |

| N-Methylation | Can introduce steric effects influencing the cis/trans ratio |

Interplay of 4,4-Difluorination and N-Methylation on Overall Molecular Geometry and Conformational Preferences

The 4,4-difluoro substitution, as discussed, leads to a puckering behavior similar to unsubstituted proline, allowing for conformational flexibility. nih.govresearchgate.net The N-methyl group, however, introduces steric hindrance that can restrict this flexibility and influence the cis/trans equilibrium of the preceding peptide bond. The precise conformational outcome will depend on the balance of these opposing forces.

Detailed computational and experimental studies would be necessary to fully elucidate the preferred conformations of L-Proline, 4,4-difluoro-1-methyl-. Such studies would need to consider the energetic contributions of the gauche effect from the fluorine atoms, the steric bulk of the N-methyl group, and the potential for n→π* interactions in determining the favored ring pucker and amide bond isomerism. The resulting conformational landscape will be unique to this specific analogue and will ultimately determine its utility in the design of peptides and proteins with tailored structural and functional properties.

Research Applications in Peptide and Protein Engineering

Design and Synthesis of Peptidomimetics and Constrained Peptides Utilizing N-Methylated 4,4-Difluoroproline

The synthesis of peptides incorporating 4,4-difluoro-L-proline (Dfp) has been established, often starting from 4-hydroxy-L-proline. capes.gov.br An improved synthesis involves the fluorination of a Z-4-keto-L-proline benzyl (B1604629) ester using diethylaminosulfur trifluoride (DAST). nih.gov Such synthetic routes provide access to Dfp-containing dipeptides and larger peptide analogues. nih.govwisc.edu The introduction of the N-methyl group would represent an additional synthetic step, likely performed on a protected Dfp precursor.

The incorporation of N-methylated 4,4-difluoroproline is anticipated to be a powerful tool in the design of peptidomimetics and constrained peptides. N-methylation of the peptide backbone is a well-known strategy to increase metabolic stability by protecting against enzymatic degradation and to modulate conformation by restricting the rotation around the Cα-N bond. The gem-difluoro substitution at the 4-position of the proline ring further constrains the ring's pucker, a critical determinant of peptide secondary structure. nih.gov This dual modification would offer a robust method for creating peptides with highly defined and stable three-dimensional structures, a key attribute for potent and selective bioactive molecules.

Impact on Peptide Stability and Folding Dynamics

The substitution of proline with fluorinated analogues has profound effects on peptide stability and folding. The strong inductive effect of the fluorine atoms influences the pyrrolidine (B122466) ring pucker and can accelerate the cis/trans isomerization of the preceding peptide bond by reducing its double-bond character. nih.govnih.gov While monofluorination at the C4 position can either stabilize or destabilize a peptide depending on the stereochemistry, 4,4-difluoroproline is thought to have conformational preferences similar to proline itself, but with an enhanced ability to accelerate cis/trans isomerization. nih.govethz.ch

N-methylation further complicates these dynamics. While it can increase resistance to proteolysis, it can also be a destabilizing factor in certain secondary structures, such as α-helices, due to steric hindrance and the loss of a hydrogen bond donor. However, in the context of a constrained ring like proline, N-methylation primarily influences the cis/trans isomer ratio of the Xaa-Pro bond. The combination of gem-difluorination and N-methylation in L-Proline, 4,4-difluoro-1-methyl- would therefore offer a unique handle to modulate both the rate of folding and the final conformational stability of a peptide. For instance, in a study on thioredoxin, the incorporation of 4,4-difluoroproline caused a position-dependent destabilization of the fold. nih.govethz.ch The addition of an N-methyl group would likely further alter these energetic landscapes.

| Feature | Effect of 4,4-Difluorination | Known Effect of N-Methylation | Anticipated Combined Effect |

| Pyrrolidine Ring Pucker | Constrains pucker, influencing backbone torsion angles. nih.gov | Can influence pucker preference. | Synergistic constraint of ring and backbone conformation. |

| Cis/Trans Isomerization | Accelerates isomerization by reducing peptide bond double-bond character. nih.govnih.gov | Strongly influences the cis/trans isomer ratio. | Potent tool for controlling the kinetics and thermodynamics of proline isomerization. |

| Metabolic Stability | Not a primary effect. | Increases resistance to proteolytic degradation. | Enhanced metabolic stability. |

| Secondary Structure | Can modulate the stability of structures like the collagen triple helix. nih.gov | Can be destabilizing in some contexts (e.g., α-helices). | Context-dependent modulation of secondary and tertiary structure stability. |

Modulation of Protein Structure and Function Through Site-Specific Incorporation

The site-specific incorporation of non-canonical amino acids is a powerful technique to dissect and engineer protein function. While methods for the in vivo incorporation of fluorinated amino acids like L-4-trifluoromethylphenylalanine have been developed, the specific machinery for L-Proline, 4,4-difluoro-1-methyl- would need to be engineered.

Once incorporated, this modified proline could serve as a unique structural and functional probe. The gem-difluoro group offers a ¹⁹F NMR signal that is sensitive to the local chemical environment, allowing for the study of protein conformational changes and interactions without the background noise of other nuclei. researchgate.netchemrxiv.orguark.edu The N-methyl group would introduce specific steric and electronic perturbations, the effects of which on protein structure and function could be systematically studied. For example, replacing a critical proline residue with its N-methylated, difluorinated counterpart could reveal insights into the role of that proline's conformation and dynamics in protein activity.

Collagen, the most abundant protein in animals, is characterized by its triple helical structure, which is rich in proline and 4-hydroxyproline (B1632879). The stability of the collagen triple helix is highly dependent on the pucker of the proline rings within its repeating Xaa-Yaa-Gly sequence. wisc.eduscispace.com

The incorporation of fluorinated prolines has been shown to have a dramatic, stereochemistry-dependent effect on collagen stability. wisc.edunih.gov For instance, (2S,4R)-4-fluoroproline (Flp) is highly stabilizing in the Yaa position, while (2S,4S)-4-fluoroproline (flp) is stabilizing in the Xaa position. wisc.edu This is attributed to the gauche effect, where the electronegative fluorine atom biases the ring pucker to a conformation that pre-organizes the peptide backbone for triple helix formation. wisc.edu While 4,4-difluoroproline does not exhibit the same strong pucker preference as its monofluorinated counterparts, its electronic properties still influence the peptide backbone. The addition of an N-methyl group would further modulate these interactions. While N-methylation can disrupt the hydrogen-bonding network in some proteins, its effect within the specific context of the collagen triple helix, particularly in combination with C4-difluorination, remains an open area for investigation. It is plausible that the combined steric and electronic effects could be used to fine-tune the thermal stability of collagen-mimetic peptides.

| Proline Derivative in (Pro-Yaa-Gly)₁₀ | Change in Melting Temperature (ΔTm) | Reference |

| (Pro-Hyp-Gly)₁₀ | +17 °C (relative to (Pro-Pro-Gly)₁₀) | nih.gov |

| (Pro-Flp-Gly)₁₀ | +22 °C (relative to (Pro-Pro-Gly)₁₀) | nih.gov |

| (Pro-flp-Gly)₁₀ | Destabilized | wisc.edu |

Role in Understanding Peptide/Protein-Target Interactions

The introduction of N-methylated 4,4-difluoroproline into a peptide ligand could provide valuable insights into its interaction with a target protein. The N-methyl group can prevent the formation of a hydrogen bond, allowing researchers to test the importance of that specific interaction for binding affinity and specificity. Furthermore, the conformational rigidity imposed by both the N-methylation and the difluorinated ring can help to lock the peptide into its bioactive conformation, potentially leading to higher affinity ligands.

The ¹⁹F NMR signature of the difluoro group would also be a powerful tool in this context. Changes in the chemical shift of the fluorine atoms upon binding can provide information about the binding event and the chemical environment of the proline residue within the binding pocket. This makes L-Proline, 4,4-difluoro-1-methyl- a promising tool for structure-activity relationship (SAR) studies and for the design of novel therapeutic peptides with improved pharmacological properties.

Contributions to Catalysis and Asymmetric Synthesis

L-Proline Derivatives as Organocatalysts and Chiral Auxiliaries

L-proline and its derivatives are highly valued as organocatalysts and chiral auxiliaries in a multitude of asymmetric reactions. Their efficacy stems from the presence of a secondary amine, which can form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, and a carboxylic acid group that can act as a Brønsted acid, facilitating key proton transfer steps in the catalytic cycle. This bifunctionality is crucial for the formation of highly organized transition states, which are responsible for the high levels of stereocontrol observed in proline-catalyzed reactions. nih.gov

The versatility of proline-based catalysts is evident in their successful application in a wide range of transformations, including:

Aldol (B89426) Reactions: The asymmetric aldol reaction is a classic example of proline catalysis, affording chiral β-hydroxy ketones with high enantiomeric excess. nih.gov

Mannich Reactions: Proline and its derivatives effectively catalyze the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction that produces chiral β-amino carbonyl compounds.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where proline-based catalysts have demonstrated remarkable success.

The development of proline derivatives has been driven by the desire to fine-tune the catalyst's steric and electronic properties to improve reaction outcomes. Modifications often involve substitution at the C-4 position or on the nitrogen atom of the pyrrolidine (B122466) ring. These alterations can influence the catalyst's solubility, stability, and, most importantly, its ability to induce chirality in the product. For instance, the introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket around the active site.

Potential of N-Methylated 4,4-Difluoroproline in Asymmetric Reactions

The specific compound of interest, L-Proline, 4,4-difluoro-1-methyl-, incorporates two key modifications to the parent L-proline structure: geminal difluorination at the C-4 position and methylation of the ring nitrogen. These substitutions are expected to have a profound impact on the molecule's potential as an organocatalyst in asymmetric reactions.

N-Methylation: The presence of a methyl group on the nitrogen atom (stachydrine is the N-methylated form of L-proline) prevents the formation of the zwitterionic structure that is characteristic of L-proline. nih.gov This modification eliminates the Brønsted acid functionality of the carboxylic acid group, as it will exist in its carboxylate form. Consequently, catalytic cycles that rely on the dual role of the amine and carboxylic acid may be altered. However, the tertiary amine can still participate in the formation of iminium ions, a key intermediate in many organocatalytic reactions. The N-methylation also introduces steric bulk, which can influence the conformation of the pyrrolidine ring and the stereochemical outcome of the reaction.

The combination of N-methylation and 4,4-difluorination in L-Proline, 4,4-difluoro-1-methyl- suggests a catalyst with unique properties. The absence of the acidic proton and the altered electronic and steric environment could lead to different reactivity and selectivity profiles compared to L-proline or its singly modified derivatives. It is conceivable that this catalyst could excel in reactions where iminium ion activation is dominant and where the specific conformational constraints imposed by the difluoro-substituents are beneficial.

Below is a table summarizing the potential effects of these modifications on catalytic performance:

| Modification | Potential Effect on Catalytic Properties |

| N-Methylation | Eliminates Brønsted acidity, alters catalytic mechanism, introduces steric bulk. |

| 4,4-Difluorination | Induces strong electron-withdrawing effects, alters ring conformation and pucker, enhances steric hindrance. nih.govrsc.org |

| Combined Effect | A catalyst with a tertiary amine for iminium ion formation and a conformationally constrained, electron-deficient ring structure. |

This table is based on established principles of physical organic chemistry and organocatalysis.

Mechanistic Insights into Catalytic Cycles with Fluorinated Proline Analogues

The mechanism of proline-catalyzed reactions typically involves the formation of an enamine or an iminium ion intermediate. The stereochemical outcome is determined by the facial selectivity of the subsequent bond-forming step, which is controlled by the chiral environment of the catalyst.

In the case of a hypothetical catalytic cycle involving L-Proline, 4,4-difluoro-1-methyl-, several key differences from the classical L-proline mechanism can be anticipated:

Iminium Ion Formation: The catalytic cycle would likely proceed through the formation of an iminium ion between the tertiary amine of the catalyst and a carbonyl substrate. The electron-withdrawing fluorine atoms could potentially increase the electrophilicity of the iminium ion, making it more susceptible to nucleophilic attack.

Transition State Geometry: The gem-difluoro group at the C-4 position would impose significant conformational constraints on the pyrrolidine ring. This rigidity would translate to a more defined transition state geometry. The steric bulk of the fluorine atoms would play a crucial role in directing the approach of the nucleophile, thereby influencing the stereoselectivity of the reaction.

Absence of Brønsted Acid Assistance: Unlike L-proline, where the carboxylic acid group can participate in proton transfer and stabilize charged intermediates, the N-methylated derivative lacks this functionality. The reaction would therefore need to proceed without this internal acid catalysis, which could affect the reaction rate and the nature of the rate-determining step. It is possible that an external acid additive would be required to facilitate the catalytic cycle.

A generalized, hypothetical catalytic cycle for an aldol-type reaction is depicted below:

Figure 1: Hypothetical Catalytic Cycle

This diagram represents a simplified, hypothetical catalytic pathway and does not depict the detailed transition state structures.

Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy stands as a powerful tool for delineating the conformational equilibria of fluorinated proline derivatives in solution. nih.gov

¹⁹F NMR spectroscopy is particularly sensitive to the local electronic environment, making it an exceptional probe for the conformational nuances of 4,4-difluoroproline (Dfp) systems. The chemical shifts of the diastereotopic fluorine atoms at the C4 position are highly dependent on the pyrrolidine (B122466) ring pucker (exo vs. endo) and the isomerization of the preceding peptide bond (cis vs. trans). nih.govresearchgate.netchemrxiv.org

In model compounds and peptides, a small difference in the chemical shifts of the two fluorine atoms (ΔδFF = 0–3 ppm) is indicative of a trans X-Dfp amide bond. nih.govresearchgate.netchemrxiv.org Conversely, a large chemical shift difference (ΔδFF = 5–12 ppm) signals the presence of a cis X-Dfp amide bond. nih.govresearchgate.netchemrxiv.org This significant disparity arises because a cis-prolyl amide bond strongly favors an endo ring pucker, creating distinct electronic environments for the pseudo-axial and pseudo-equatorial fluorine atoms. nih.govchemrxiv.org In contrast, a trans-prolyl amide bond allows for a more dynamic equilibrium between exo and endo puckers, resulting in more similar environments for the two fluorine atoms. researchgate.netchemrxiv.org

The orientation of the fluorine atoms relative to the ring structure dictates their chemical shift. A pseudo-axial fluorine is typically observed downfield, while a pseudo-equatorial fluorine is found upfield. nih.govresearchgate.netchemrxiv.org Therefore, the magnitude of ΔδFF directly reflects the preference for one ring pucker over the other. nih.govresearchgate.netchemrxiv.org The introduction of an N-methyl group can further influence these conformational equilibria, and ¹⁹F NMR serves as a precise tool to quantify these effects.

Table 1: Representative ¹⁹F NMR Chemical Shift Differences (ΔδFF) for Dfp-containing Peptides

| Conformation | ΔδFF (ppm) | Ring Pucker Preference |

| trans X-Dfp | 0–3 | Mixture of exo and endo |

| cis X-Dfp | 5–12 | Strongly favors endo |

This table provides typical ranges observed in studies of 4,4-difluoroproline systems.

Further structural information is gleaned from the analysis of scalar (J) coupling constants. researchgate.net The through-bond couplings between protons (¹H-¹H) and between protons and fluorine atoms (¹H-¹⁹F) provide valuable data on dihedral angles and, consequently, the geometry of the pyrrolidine ring. researchgate.netnih.gov

The magnitude of the three-bond ¹H-¹⁹F coupling constant (³JHF) is particularly informative. Pseudo-axial fluorines, which are anti-periplanar to a vicinal proton (Hβ or Hδ), exhibit larger ³JHF coupling constants. researchgate.net In contrast, pseudo-equatorial fluorines are gauche to these protons, resulting in smaller coupling constants. researchgate.net This relationship, analogous to the Karplus equation for proton-proton couplings, allows for a more detailed characterization of the ring pucker. Additionally, the strong two-bond geminal fluorine-fluorine coupling (²JFF) causes each fluorine resonance to appear as a doublet, aiding in spectral assignment. researchgate.net

X-ray Crystallography for Solid-State Conformational Studies

X-ray crystallography provides definitive, high-resolution information on the solid-state conformation of molecules. For derivatives of 4,4-difluoroproline, crystal structures confirm the conformational preferences observed in solution and computational studies. nih.govresearchgate.netchemrxiv.org These analyses reveal precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred geometry. acs.orgnih.gov Crystallographic data has been instrumental in verifying that the large ¹⁹F NMR chemical shift difference (ΔδFF) in cis-prolyl amide systems corresponds to a strong preference for the endo ring pucker. researchgate.netchemrxiv.org

Computational Chemistry Approaches

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, complement experimental techniques by providing a theoretical framework to understand and predict the behavior of L-Proline, 4,4-difluoro-1-methyl-. nih.govprinceton.eduresearchgate.net

DFT calculations are widely used to predict the relative energies of different conformations, thereby explaining the observed biases. researchgate.netnih.govnih.gov By optimizing the geometries of various conformers (e.g., exo vs. endo puckers, cis vs. trans amides), researchers can determine the most stable structures. nih.govscielo.org.mx These calculations have successfully corroborated experimental findings that the endo ring pucker is strongly favored in cis-prolyl amide bonds of Dfp systems. researchgate.netresearchgate.net

Molecular dynamics simulations offer a dynamic perspective, modeling the conformational fluctuations of the molecule over time. princeton.edunih.gov This approach is valuable for understanding the interconversion between different puckered states and for exploring the conformational landscape available to the molecule in different environments. princeton.edunih.gov

Computational chemistry is essential for dissecting the electronic effects that govern the conformational preferences of L-Proline, 4,4-difluoro-1-methyl-. The electron-withdrawing nature of the two fluorine atoms significantly influences the pyrrolidine ring's pucker and can affect the double bond character of the amide bond, thereby influencing the cis/trans isomerization barrier. researchgate.netnih.gov The N-methyl group, on the other hand, introduces both steric and electronic perturbations. It can sterically favor the trans amide bond conformation while also electronically influencing the properties of the nitrogen atom. nih.gov DFT calculations can quantify these effects by analyzing parameters such as molecular electrostatic potential maps, atomic charges, and orbital interactions, providing a deeper understanding of how these functional groups collectively dictate the molecule's structure and reactivity. scielo.org.mxnih.gov

Advanced Derivatives and Analogues for Specialized Research

Incorporation into Complex Molecular Scaffolds beyond Peptides

While fluorinated prolines are widely used to modify peptides, the N-methylated difluoro derivative also serves as a valuable scaffold for constructing complex, non-peptidic molecules. The rigid, heterocyclic structure of the pyrrolidine (B122466) ring, combined with the electronic influence of the difluoro group and the steric and electronic consequences of N-methylation, makes it an attractive core for building diverse chemical entities.

Research has demonstrated the use of N-Boc-4,4-difluoro-L-proline as a molecular scaffold for synthesizing inhibitors of fibroblast activation protein (FAP), a transmembrane serine protease implicated in various diseases. ossila.com The proline derivative provides a robust framework upon which other functional groups can be appended to achieve high affinity and selectivity.

A specific example of L-Proline, 4,4-difluoro-1-methyl- being integrated into a larger, complex molecule is documented in chemical databases. This molecule, a sophisticated heterocyclic system, showcases the utility of the N-methylated difluoroproline core in creating compounds with potential applications in drug discovery. The structure combines the fluorinated proline moiety with a substituted pyrimidine (B1678525) ring, demonstrating its compatibility with complex synthetic pathways. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reference |

|---|---|---|---|---|

| (2S)-4,4-difluoro-1-[[(4S)-4-(4-fluorophenyl)-5-methoxycarbonyl-4-methyl-2-(1,3-thiazol-2-yl)-1H-pyrimidin-6-yl]methyl]pyrrolidine-2-carboxylic acid | C₂₂H₂₁F₃N₄O₄S | 494.5 | N-methylated difluoroproline core linked to a thiazolyl-pyrimidine system | nih.gov |

The synthesis of such complex molecules leverages the proline derivative as a chiral building block, allowing for the stereocontrolled construction of the final product. The difluoro group can enhance metabolic stability and modulate the basicity of the nitrogen atom, while the N-methyl group can influence the conformational preferences and prevent N-H hydrogen bond donation, which are critical properties in drug design.

Synthesis of Radiolabeled Derivatives (e.g., ¹⁸F for PET Precursors)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). Amino acid analogues are a particularly important class of PET tracers for imaging metabolic processes, especially in oncology. nih.govresearchgate.net While direct literature on the radiosynthesis of ¹⁸F-labeled L-Proline, 4,4-difluoro-1-methyl- is not available, established methods for similar proline derivatives provide a clear blueprint for its potential synthesis.

The most common approach for synthesizing ¹⁸F-labeled fluoroprolines involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. nih.govacs.org For instance, the PET imaging agents cis- and trans-4-[¹⁸F]fluoro-L-proline are synthesized from N-protected 4-hydroxy-L-proline derivatives. researchgate.netacs.org The synthesis typically involves several key steps:

Precursor Synthesis : A precursor molecule, often an N-Boc protected 4-hydroxy-L-proline ester, is synthesized. The hydroxyl group is then converted into a good leaving group, such as a tosylate. acs.org

Radiofluorination : The precursor is reacted with [¹⁸F]fluoride, which displaces the leaving group to introduce the ¹⁸F atom. This step is often performed in an automated synthesis module. acs.org

Deprotection : The protecting groups (e.g., Boc and ester groups) are removed under mild conditions, typically using acid, to yield the final radiolabeled amino acid. acs.org

| Product | Precursor | Radiochemical Yield (RCY) | Total Synthesis Time | Reference |

|---|---|---|---|---|

| cis-4-[¹⁸F]Fluoro-L-proline | di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | 41 ± 3.6% | 59 ± 1.9 min | acs.org |

| trans-4-[¹⁸F]Fluoro-L-proline | di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | 34 ± 4.3% | 57 ± 1.2 min | acs.org |

Extrapolating from this established methodology, a potential synthesis of an ¹⁸F-labeled derivative of L-Proline, 4,4-difluoro-1-methyl- would likely start from an N-methyl-4-hydroxy-L-proline precursor. The development of PET radioligands containing N-methyl groups and fluorine is an active area of research, as demonstrated by the development of tracers like [¹⁸F]FIMX for imaging metabotropic glutamate (B1630785) receptors in the brain. nih.gov This indicates a strong interest in the unique pharmacokinetic and pharmacodynamic properties that such structural motifs can provide. The creation of an ¹⁸F-labeled version of N-methylated difluoroproline could therefore yield a novel probe for investigating biological processes where proline metabolism or transport is relevant.

N-Methylated 4,4-Difluoroproline as a Building Block for Fluorinated Heterocycles

Fluorinated heterocycles are of paramount importance in modern medicinal chemistry, agrochemistry, and materials science. nih.gov The introduction of fluorine can drastically alter a molecule's physical, chemical, and biological properties. The "fluorinated building block" approach, where a fluorine-containing fragment is used as a starting material, is often a more efficient and regioselective strategy than direct fluorination of a pre-formed heterocycle. nih.govlboro.ac.ukle.ac.uk

L-Proline, 4,4-difluoro-1-methyl- is a prime candidate for use as a fluorinated building block. It offers a unique combination of features:

A pre-existing heterocyclic pyrrolidine ring.

A stable gem-difluoro group that imparts specific electronic properties.

A chiral center, allowing for the synthesis of enantiomerically pure target molecules.

A tertiary amine, which can influence reactivity and molecular interactions.

While specific examples of its use in synthesizing other fluorinated heterocycles are not extensively documented, its structure suggests several potential applications. For example, the carboxylic acid group could be transformed into other functional groups, which could then participate in cyclization reactions to form fused heterocyclic systems. Synthetic methods such as [3+2] cycloaddition reactions, which are used to create five-membered S-heterocycles from fluorinated precursors, could potentially be adapted. nih.gov

The development of novel synthetic routes to fluorinated heterocycles is an area of intense research. lboro.ac.ukle.ac.uk Given the proven utility of simpler fluorinated prolines in creating diverse peptide analogues and other complex structures, L-Proline, 4,4-difluoro-1-methyl- stands out as a promising, albeit currently underutilized, building block for the next generation of fluorinated heterocyclic compounds. nih.gov

Emerging Research Avenues and Future Outlook

Development of Novel Synthetic Methodologies for N-Methylated 4,4-Difluoroproline and its Isomers

The synthesis of fluorinated proline analogues is an active area of research, with numerous strategies developed for mono- and difluorinated derivatives. acs.orgnih.gov However, the synthesis of N-methylated versions, particularly L-Proline, 4,4-difluoro-1-methyl-, presents unique challenges and opportunities. Current research focuses on adapting existing methods and developing new, efficient, and stereoselective routes.

An improved synthesis for the parent compound, 4,4-difluoro-L-proline, involves the fluorination of Z-4-keto-L-proline benzyl (B1604629) ester with diethylaminosulfur trifluoride (DAST). nih.gov This key intermediate, 4-keto-L-proline, can be prepared from the more accessible 4-hydroxy-L-proline. nih.gov The development of synthetic pathways to N-methylated 4,4-difluoroproline likely involves either late-stage N-methylation of a pre-formed 4,4-difluoroproline scaffold or a de novo approach starting from N-methylated precursors.

A significant challenge lies in the stereoselective synthesis of different isomers. For instance, synthetic routes to various diastereoisomers of 3,4-difluoro-L-proline have been developed, highlighting the complexity and the level of control required. acs.org These methods often involve multi-step sequences starting from precursors like 3,4-dehydroproline and employing reagents such as nonafluorobutanesulfonyl fluoride (B91410) (NfF) or carrying out epoxide-based strategies. acs.org A review of synthetic strategies for fluorinated prolines noted that while many fluoro- and trifluoromethyl-substituted prolines have been synthesized, analogues with fluoromethyl and difluoromethyl groups remain largely unexplored, suggesting that novel methodologies are needed. acs.orgnih.gov

Future synthetic strategies will likely focus on improving efficiency, scalability, and stereocontrol. The "Proline Editing" approach, where a hydroxyproline (B1673980) residue within a peptide is chemically modified, offers a powerful post-synthetic modification strategy that could potentially be adapted to generate N-methylated 4,4-difluoroproline-containing peptides. nih.govacs.org

| Synthetic Approach | Key Precursor | Key Reagents/Steps | Potential for N-Methylation | Reference |

|---|---|---|---|---|

| Fluorination of Ketoproline | Z-4-keto-L-proline benzyl ester | Diethylaminosulfur trifluoride (DAST) | Late-stage N-methylation after deprotection of the proline nitrogen. | nih.gov |

| From Hydroxyproline | trans-4-hydroxy-L-proline | Oxidation to ketoproline followed by fluorination. | N-methylation could be introduced early on the hydroxyproline precursor or later on the difluorinated product. | nih.govcapes.gov.br |

| Direct Bis-deoxyfluorination | 3,4-dihydroxyproline derivatives | Nonafluorobutanesulfonyl fluoride (NfF), tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) | Requires synthesis of an N-methylated dihydroxyproline precursor. | acs.org |

| Proline Editing | Peptide containing 4-hydroxyproline (B1632879) | Oxidation to 4-oxo-proline within the peptide, followed by on-resin fluorination. | Not directly applicable for N-methylation, which is part of the backbone. | nih.gov |

Expanding the Scope of Applications in Emerging Areas of Chemical Biology

The unique structural features of L-Proline, 4,4-difluoro-1-methyl- are expected to provide significant advantages in various areas of chemical biology. The incorporation of fluorinated amino acids into peptides and proteins is a well-established strategy to enhance metabolic stability, modulate conformation, and introduce probes for biophysical studies. nih.govnih.goviris-biotech.de

The gem-difluoro group at the C4 position is known to influence the pyrrolidine (B122466) ring pucker and the cis/trans isomerism of the preceding peptide bond. nih.gov N-methylation further restricts the peptide backbone and can abolish the hydrogen bond donor capability of the amide nitrogen, often leading to increased proteolytic stability and cell permeability. The combination of these modifications in one molecule is a promising avenue for the design of highly stable and bioactive peptides. researchgate.net

A key emerging application is the use of 4,4-difluoroproline (Dfp) as a sensitive ¹⁹F NMR probe for proline conformation. researchgate.netchemrxiv.orgacs.org The two fluorine atoms are diastereotopic, and the difference in their chemical shifts (ΔδFF) is highly sensitive to the local conformational environment, including the ring pucker and the cis/trans state of the prolyl amide bond. researchgate.netchemrxiv.org Introducing an N-methyl group would add another layer of complexity and information, allowing for the detailed study of N-methylated proline residues, which play crucial roles in many biological processes and are found in numerous natural products and pharmaceuticals. This could be particularly valuable for studying intrinsically disordered proteins (IDPs) where proline conformation is critical to function. chemrxiv.orgacs.org

| Emerging Application Area | Rationale/Advantage | Potential Impact | Supporting Findings |

|---|---|---|---|

| Peptide and Protein Engineering | Combines conformational control from difluorination with the stability and conformational effects of N-methylation. | Creation of hyperstable peptides, controlling protein folding and function. nih.govresearchgate.net | Fluoroprolines are known to enhance thermodynamic stability and influence protein folding rates. nih.govnih.gov |

| ¹⁹F NMR Spectroscopy Probe | Provides a unique spectroscopic handle to study the conformation and dynamics of N-methylated proline residues in peptides and proteins. | Detailed investigation of protein-protein interactions, enzyme mechanisms, and the structure of intrinsically disordered proteins. copernicus.orgljmu.ac.uk | 4,4-Difluoroproline is a sensitive ¹⁹F NMR probe of proline conformation, with ΔδFF reporting on ring pucker and cis/trans isomerism. researchgate.netchemrxiv.orgacs.org |

| Development of Peptide Therapeutics | N-methylation can enhance proteolytic stability and membrane permeability, while difluorination fine-tunes conformation for optimal target binding. | Design of new peptide-based drugs with improved pharmacokinetic properties. nih.goviris-biotech.de | Fluorination is a known strategy to improve the pharmacokinetic properties of peptides. nih.gov |

| Chemical Biology Tool for Bioorthogonal Chemistry | Could be further functionalized to act as a scaffold for bioorthogonal reactions. | Site-specific labeling and manipulation of proteins and peptides in complex biological systems. | The "proline editing" strategy allows for the introduction of a wide array of functional handles onto the proline ring. acs.org |

Theoretical and Experimental Synergy in Understanding Structure-Function Relationships

A deep understanding of the conformational preferences of L-Proline, 4,4-difluoro-1-methyl- is paramount to its rational application. The interplay between the stereoelectronic effects of the two C-F bonds and the steric and electronic consequences of N-methylation creates a complex conformational landscape. The synergy between theoretical calculations and experimental validation is crucial for mapping this landscape.

Experimental studies on 4,4-difluoroproline (Dfp) have successfully combined Density Functional Theory (DFT) calculations with X-ray crystallography and NMR spectroscopy to elucidate its conformational properties. researchgate.netchemrxiv.org These studies demonstrated that the difference in the ¹⁹F NMR chemical shifts of the diastereotopic fluorines directly reports on the ring pucker preference. researchgate.netchemrxiv.org Specifically, a pseudo-axial fluorine gives a downfield chemical shift relative to a pseudo-equatorial fluorine. chemrxiv.org A large chemical shift difference (ΔδFF) is observed when one ring pucker is strongly favored (as in a cis X-Dfp bond), while a small difference is seen when the ring is disordered between puckers (as in a trans X-Dfp bond in water). researchgate.netchemrxiv.org

Future research will extend this synergistic approach to the N-methylated analogue.

Theoretical Modeling: DFT and other computational methods will be used to predict the low-energy conformations of the pyrrolidine ring (Cγ-endo vs. Cγ-exo pucker), the rotational barrier around the Cα-N bond, and the preferred geometry of the N-methyl group. These calculations can predict the ¹⁹F NMR chemical shifts associated with each conformation.

Experimental Validation: Synthesis of model peptides containing L-Proline, 4,4-difluoro-1-methyl- will allow for detailed structural analysis using high-resolution NMR spectroscopy (¹H, ¹³C, ¹⁹F, and NOE-based experiments) and X-ray crystallography. These experimental data will serve to validate and refine the theoretical models. For instance, ¹H-¹⁹F coupling constants can provide additional structural constraints, as pseudo-axial fluorines exhibit larger couplings to vicinal protons. researchgate.net

This iterative cycle of prediction and validation will be essential for building a robust understanding of how L-Proline, 4,4-difluoro-1-methyl- influences peptide structure and for its rational design into functional biomolecules.

| Methodology | Contribution to Understanding | Key Findings/Goals | Reference |

|---|---|---|---|

| Theoretical: Density Functional Theory (DFT) | Predicts low-energy conformations, rotational barriers, and NMR parameters. | Calculate relative energies of exo/endo puckers and cis/trans isomers; predict ¹⁹F chemical shifts for each conformation. | researchgate.netchemrxiv.orgacs.org |

| Experimental: X-ray Crystallography | Provides precise atomic coordinates in the solid state. | Unambiguously determine the ring pucker and amide bond conformation in a specific crystallized state. | acs.orgresearchgate.net |

| Experimental: ¹⁹F NMR Spectroscopy | Probes the local electronic environment and conformation in solution. | Measure ΔδFF to determine the conformational bias (ring pucker, cis/trans isomerism) in solution. | researchgate.netchemrxiv.orgacs.org |

| Experimental: ¹H, ¹³C, NOE NMR Spectroscopy | Provides detailed information about the overall peptide structure and dynamics in solution. | Determine through-space proximities and dihedral angles to build a complete 3D model of the peptide. | researchgate.net |

Q & A

Basic Research Questions

Q. How can the structural and electronic effects of 4,4-difluoro and 1-methyl substitutions on L-proline be experimentally characterized?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze conformational changes caused by fluorine substitutions, as fluorine atoms influence ring puckering and hydrogen bonding. X-ray crystallography can resolve the rigid cyclic structure, while density functional theory (DFT) calculations model electronic perturbations (e.g., fluorine’s electronegativity and methyl steric effects) .

- Key Considerations : Compare data with unmodified L-proline to isolate substitution effects. Fluorine’s paramagnetic properties may complicate NMR interpretation, requiring advanced decoupling techniques.

Q. What synthetic routes are viable for introducing 4,4-difluoro and 1-methyl groups into L-proline?

- Methodology : Adapt methods from L-proline derivative synthesis, such as reductive amination or alkylation for the 1-methyl group. Fluorination can be achieved via halogen exchange (e.g., using DAST or Deoxo-Fluor) or electrophilic fluorination .

- Validation : Confirm regioselectivity using high-resolution mass spectrometry (HRMS) and monitor byproducts via thin-layer chromatography (TLC). Purity assessment via HPLC ensures minimal D-amino acid contamination (<0.1%) .

Q. How does 4,4-difluoro-1-methyl-L-proline affect protein folding compared to native L-proline?

- Experimental Design : Incorporate the derivative into model peptides (e.g., collagen-like sequences) and analyze thermal stability via circular dichroism (CD) spectroscopy. Compare melting temperatures (Tm) to assess rigidity introduced by fluorination .

- Data Interpretation : Reduced conformational flexibility may lower enzymatic digestibility, impacting applications in peptide drug design.

Advanced Research Questions

Q. What metabolic pathways are disrupted by 4,4-difluoro-1-methyl-L-proline in eukaryotic systems?

- Approach : Use <sup>13</sup>C-labeled derivatives in cell cultures (e.g., trypanosomes or mammalian cells) and track metabolic fates via NMR or LC-MS. Compare with glucose-regulated L-proline catabolism, noting altered succinate/glutamate ratios .

- Contradictions : Fluorine’s metabolic inertness may block conversion to glutamate, mimicking glucose-depletion phenotypes despite glucose availability. Validate via RNAi silencing of PRODH or SDH to isolate pathway dependencies .

Q. Can 4,4-difluoro-1-methyl-L-proline enhance catalytic efficiency in asymmetric organocatalysis?

- Testing : Benchmark the derivative against L-proline in model reactions (e.g., aldol condensation or urea synthesis). Optimize solvent systems (e.g., toluene/water mixtures) and reaction temperatures (e.g., 100°C) .

- Analysis : Compare enantiomeric excess (ee%) and yield. Fluorine’s electron-withdrawing effect may stabilize transition states but reduce solubility; nano-biocatalyst immobilization (e.g., Fe3O4@L-proline) could mitigate this .

Q. How does 4,4-difluoro-1-methyl-L-proline influence GABA-ergic signaling in neurological models?

- Experimental Design : Administer the compound to Prodh-deficient murine models and measure GABAA receptor currents via patch-clamp electrophysiology. Assess gamma-band oscillations in cortical circuits .

- Challenges : Distinguish direct GABA-mimetic activity from indirect effects via proline accumulation. Use competitive antagonists (e.g., bicuculline) to confirm receptor binding .

Methodological Challenges and Data Contradictions

Q. How to resolve discrepancies in L-proline derivative toxicity assessments across cell lines?

- Strategy : Conduct comparative cytotoxicity assays (e.g., MTT or Annexin V staining) in primary hepatocytes vs. immortalized lines. Account for variations in proline dehydrogenase (PRODH) expression, which detoxifies L-proline .

- Mitigation : Use RNA-seq to identify stress-response pathways activated by fluorinated derivatives, such as oxidative stress markers (e.g., NRF2).

Q. Why do some studies report conflicting catalytic performances of L-proline derivatives?

- Root Cause Analysis : Variability in reaction conditions (e.g., solvent polarity, humidity) can alter proline’s zwitterionic state. Standardize protocols using anhydrous solvents and controlled atmospheres .

- Validation : Replicate reactions under inert gas (N2 or Ar) and characterize catalyst recovery rates for reusable systems (e.g., magnetite-supported derivatives) .

Research Design Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.